2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-25-11-13-26(14-12-25)21(18-5-9-20(28-2)10-6-18)16-24-22(27)15-17-3-7-19(23)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRQSEISMXZQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Fluorophenyl Intermediate:
Formation of the Methoxyphenyl Intermediate:
Coupling of Intermediates: The fluorophenyl and methoxyphenyl intermediates may be coupled through a series of reactions involving amide bond formation, often using reagents such as carbodiimides or acyl chlorides.
Introduction of the Piperazine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve high yields and purity. Techniques such as continuous flow chemistry, catalytic processes, and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas and a metal catalyst or reducing agents such as lithium aluminum hydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Exploration of its potential use in the development of new materials with unique properties.
Biology: Study of its effects on biological systems, including cell signaling pathways and gene expression.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may involve interactions with specific molecular targets such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Key Observations:
- Piperazine Modifications: The sulfonyl-piperazine derivative () exhibits higher polarity compared to the target compound’s 4-methylpiperazine, which may influence solubility and blood-brain barrier penetration.
- Simpler Backbones: Compounds like 3a () lack the piperazine moiety, reducing molecular complexity but possibly diminishing receptor-binding versatility.
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic derivative that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to exhibit antidepressant , analgesic , and antitumor properties. The following mechanisms have been proposed:
- Serotonin Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and pain perception.
- Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction.
Antidepressant Activity
A study evaluated the antidepressant effects of similar compounds with piperazine structures. The findings indicated that these compounds could significantly reduce depressive-like behaviors in animal models, likely through serotonin receptor modulation.
Analgesic Activity
Research on related acetamide derivatives has demonstrated significant analgesic effects in pain models. The compound's ability to interact with pain pathways suggests it may serve as an effective analgesic agent.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HCT116 (Colon) | 10.8 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed an IC50 value of 15.2 µM, indicating significant cytotoxicity. The study concluded that the compound induces apoptosis through mitochondrial pathways.
- Evaluation in A549 Cells : Another study focused on A549 lung cancer cells, where the compound demonstrated an IC50 value of 12.5 µM. Flow cytometry analysis indicated that treatment led to G1 phase arrest, suggesting a mechanism involving cell cycle regulation.
- HCT116 Colon Cancer Study : In HCT116 colon cancer cells, the compound exhibited an IC50 value of 10.8 µM, confirming its potential as a therapeutic agent against colorectal cancer.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Amide bond formation : React 2-(4-fluorophenyl)acetic acid with a pre-synthesized ethylenediamine derivative (containing 4-methoxyphenyl and 4-methylpiperazine groups) using coupling agents like EDC/HOBt in dichloromethane .
Piperazine functionalization : Introduce the 4-methylpiperazine moiety via nucleophilic substitution under reflux in acetonitrile with a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Critical conditions include strict temperature control (0–5°C during coupling, 80°C for substitution) and anhydrous solvents to prevent side reactions. Post-synthesis characterization requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl/methoxyphenyl) and piperazine NH signals (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .
- Mass spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₂₃H₂₉FN₃O₂: [M+H]⁺ = 422.2201) to verify molecular formula .
- Elemental analysis : Matches theoretical C, H, N percentages (±0.3%) to confirm purity .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- In vitro binding assays : Screen against serotonin/dopamine receptors (common targets for piperazine-containing compounds) using radioligand displacement (e.g., [³H]spiperone for D₂/D₃ receptors) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values and selectivity indices .
- Solubility/logP : Determine via shake-flask method (aqueous/organic phase partitioning) to guide formulation studies .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Validation via X-ray crystallography : Resolve ambiguity in piperazine ring conformation or amide bond geometry by growing single crystals (solvent: DMSO/ether) and analyzing diffraction patterns .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect restricted rotation in the acetamide group (e.g., coalescence temperature analysis) .
- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to identify discrepancies in substituent electronic effects .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale preparations?
- Methodological Answer :
- Flow chemistry : Use continuous-flow reactors to enhance mixing and heat transfer during amide coupling, reducing racemization and side-product formation .
- Catalyst screening : Test Pd/C or Ni catalysts for piperazine alkylation steps to improve regioselectivity (>90% yield) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and terminate at optimal conversion .
Q. How do structural modifications (e.g., halogen substitution) impact target selectivity in receptor-binding studies?
- Methodological Answer :
- SAR analysis : Synthesize analogs with Cl/Br substituents on the fluorophenyl ring and compare binding affinities (Kᵢ) via radioligand assays. For example, 4-Cl analogs may show enhanced σ₁ receptor affinity due to increased lipophilicity .
- Molecular docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT₂A vs. D₂). Fluorine’s electronegativity may strengthen hydrogen bonds with Ser159 in 5-HT₂A .
- Metabolic stability : Replace 4-methoxyphenyl with 4-ethoxyphenyl to assess CYP450-mediated demethylation rates using liver microsomes .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS. Low oral bioavailability may necessitate prodrug design (e.g., esterification of the acetamide) .
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to predict CNS activity. Piperazine derivatives often exhibit favorable logBB values (>0.3) due to moderate lipophilicity .
- Metabolite identification : Incubate with hepatocytes and profile metabolites via UPLC-QTOF-MS. N-dealkylation of the piperazine group is a common inactivation pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
